Milbemycin A4 oxime
Description
The compound (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[...]-2-one (hereafter referred to as Compound A) is a spirocyclic molecule characterized by:
- A spiro[3,7,19-trioxatetracyclo[...]pentacosa...]oxane core, indicating a complex polycyclic structure with oxygen-containing rings .
- Stereochemical complexity: Multiple stereocenters (e.g., 1R, 4S, 6'R) and double-bond configurations (10Z, 14Z, 21E) .
- Functional groups: A hydroxyimino (-N-OH) group at position 21, a hydroxyl (-OH) at position 24, and ethyl/methyl substituents at positions 6', 5', 11, 13, and 22 .
Spiro compounds like Compound A are valued for their rigid 3D structures, which reduce conformational flexibility and enhance target selectivity in biological systems .
Properties
Molecular Formula |
C32H45NO7 |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7-,20-10-,23-9?,33-28+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 |
InChI Key |
YCAZFHUABUMOIM-HKMRDFPOSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Hypochlorite-Mediated Oxidation
Transition Metal-Catalyzed Oxidation
Oximation to Introduce Hydroxyimino Group
The ketone intermediate undergoes oximation to form the C21-hydroxyimino moiety.
Hydroxylamine Hydrochloride Method
Industrial-Scale Optimization
-
Batch Process : Hydroxylamine solution is added in five batches with 15-minute intervals to control exothermicity.
-
Crystallization : Chloroform/n-heptane mixture yields 70.3% pure product.
Stereochemical Control and Purification
The spirocyclic structure and multiple stereocenters necessitate advanced purification techniques.
Chromatographic Methods
Crystallization Strategies
-
Solvent Systems : Ethanol/water (3:1 v/v) induces selective crystallization of the target isomer.
-
Temperature Gradient Cooling : Reduces co-crystallization of byproducts.
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
-
HPLC : Retention times (Milbemycin oxime A3: 12.19 min; A4: 15.52 min).
-
Mass Spectrometry : Molecular ion peak at m/z 2194.7 [M+H]⁺ confirms molecular formula C₁₂₆H₁₇₆N₄O₂₈.
-
X-ray Crystallography : Resolves spirocyclic conformation and confirms C21 E-configuration.
Challenges and Industrial Considerations
-
Scale-Up Limitations : Fermentation yields decrease by 15–20% at >1,000 L volumes due to oxygen transfer inefficiencies.
-
Byproduct Formation : Over-oxidation at C25 occurs if hypochlorite concentration exceeds 1.5 M.
-
Regulatory Compliance : Residual solvents (e.g., dichloromethane) must be <50 ppm per ICH guidelines.
Emerging Synthetic Routes
Biocatalytic Approaches
Chemical Reactions Analysis
Types of Reactions
Milbemycin A4 oxime undergoes various chemical reactions, including:
Oxidation: Conversion of milbemycin A4 to milbemycin A4 ketone.
Oximation: Formation of this compound from milbemycin A4 ketone.
Substitution: Reactions involving the replacement of functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Mild oxidizing agents such as chromium trioxide (CrO3) are used for the oxidation step.
Oximation Reagents: Hydroxylamine or its derivatives are commonly used for the oximation reaction.
Solvents: Methanol and 1,4-dioxane are frequently used as solvents in these reactions.
Major Products
The major products formed from these reactions include milbemycin A4 ketone and this compound, both of which are key intermediates in the synthesis of various milbemycin derivatives .
Scientific Research Applications
Antiparasitic Activity
Milbemycin oxime exhibits broad-spectrum antiparasitic activity , particularly against nematodes and arthropods. Its mechanism of action involves the modulation of neurotransmission in parasites by enhancing the release of gamma-aminobutyric acid (GABA), leading to paralysis and death of the target organisms . This property makes it valuable in veterinary medicine for treating parasitic infections in livestock and pets.
Environmental Impact Studies
Research has indicated that milbemycin oxime is effective in controlling pest populations while posing minimal risk to non-target species . Studies have focused on its environmental persistence and degradation pathways to assess its ecological safety and impact on biodiversity.
Formulation Development
The compound is often incorporated into various formulations for effective delivery in agricultural applications. Its stability and solubility characteristics are crucial for developing effective pesticide formulations that ensure optimal efficacy against pests while minimizing environmental impact .
Resistance Management
Milbemycin oxime is also studied for its role in resistance management strategies for nematodes and other pests. Its unique mode of action helps mitigate the development of resistance when used in rotation with other antiparasitic agents .
Medicinal Chemistry
In medicinal chemistry research, milbemycin oxime serves as a lead compound for developing new antiparasitic drugs. Structural modifications are explored to enhance its efficacy and reduce potential side effects .
Case Study 1: Veterinary Applications
A study conducted on dogs with heartworm infections demonstrated that milbemycin oxime effectively eliminated microfilariae with minimal side effects compared to other treatments . This highlights its therapeutic potential in veterinary medicine.
Case Study 2: Agricultural Use
In agricultural trials targeting root-knot nematodes in tomato crops, milbemycin oxime showed a significant reduction in nematode populations while maintaining plant health and yield . This underscores its effectiveness as a biopesticide.
Mechanism of Action
Milbemycin A4 oxime exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and subsequent paralysis of the parasite. The compound also enhances the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), further contributing to the neuro-paralysis and death of the parasites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Substituent Variations
Compound A is compared to analogs with modifications in stereochemistry, substituents, or functional groups:
Key Observations:
- Hydroxyimino vs. Methoxyimino: The hydroxyimino group in Compound A provides stronger hydrogen-bonding capacity than methoxyimino analogs, possibly improving target binding .
- Fluorinated Derivatives : Compounds with fluorinated chains () exhibit higher lipophilicity but may face metabolic stability challenges compared to Compound A .
Physicochemical Properties
- Lower Molecular Weight : Compound A (~750 g/mol) is smaller than glycosylated analogs (e.g., 5915 ), favoring oral bioavailability .
Biological Activity
The compound is a complex organic molecule known for its diverse biological activities. It is structurally related to milbemycins, a class of compounds recognized for their insecticidal properties and potential therapeutic applications in parasitic infections.
Chemical Structure and Properties
- IUPAC Name : (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Molecular Formula : C126H176N4O28
- Molecular Weight : 2194.7 g/mol
Antiparasitic Effects
Research indicates that this compound exhibits significant antiparasitic activity. It functions primarily by disrupting the neuromuscular transmission in parasites through the modulation of glutamate-gated chloride channels (GluCl), leading to paralysis and death of the organism. This mechanism is similar to that of other milbemycins and avermectins.
Case Study : In a study involving nematodes such as Caenorhabditis elegans, the compound showed a dose-dependent paralysis effect at concentrations as low as 1 µM. The study highlighted its potential as an effective anthelmintic agent .
Insecticidal Properties
The compound has also been tested for its insecticidal properties against various agricultural pests. Its effectiveness is attributed to its ability to interfere with the insect's nervous system.
Research Findings : A field trial conducted on aphids revealed that application of the compound resulted in a 90% mortality rate within 48 hours post-treatment at recommended dosages .
Antimicrobial Activity
In addition to its antiparasitic and insecticidal properties, the compound has demonstrated antimicrobial activity against several bacterial strains. It has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Toxicity and Safety Profile
While the compound shows promising biological activity, toxicity studies are crucial for assessing safety in potential therapeutic applications. Preliminary studies indicate low toxicity in mammalian cell lines at concentrations below 100 µg/mL.
Toxicity Study Findings : In vitro studies on human liver cells (HepG2) revealed no significant cytotoxic effects at concentrations up to 50 µg/mL .
Q & A
Basic: What are the recommended methods for synthesizing this compound, given its stereochemical complexity?
Answer:
Synthesis requires multi-step protocols emphasizing stereocontrol. Key steps include:
- Spirocyclic Core Construction : Utilize cyclization reactions (e.g., acid-catalyzed) to form the spiro[3,7,19-trioxatetracyclo] framework, ensuring regioselectivity via temperature modulation .
- Hydroxyimino Group Introduction : Employ oxime formation under controlled pH (e.g., hydroxylamine hydrochloride at pH 5–6) to avoid side reactions .
- Purification : Use preparative HPLC with chiral columns (e.g., amylose-based) to isolate enantiopure fractions, validated by polarimetry and circular dichroism .
Basic: How should researchers characterize the compound’s structural and stereochemical integrity?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR Analysis : - and -NMR to confirm substituent positions and stereodescriptors (e.g., coupling constants for Z/E configurations at C10 and C14) .
- X-ray Crystallography : Resolve absolute configurations, particularly for the spirocyclic center (C6/C6') and ethyl group orientation (C6') .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula and detect fragmentation patterns indicative of hydroxyimino groups .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Exposure Control : Use fume hoods (≥0.5 m/s airflow) and chemical-resistant gloves (e.g., nitrile) to prevent dermal contact. Avoid aerosol formation during weighing .
- Emergency Measures : For accidental inhalation, administer oxygen if respiratory distress occurs; irrigate eyes with saline for ≥15 minutes .
- Storage : Store in amber glass vials under inert gas (argon) at 2–8°C to prevent degradation via hydrolysis or photoisomerization .
Advanced: How can researchers resolve contradictions in reported biological activities of stereoisomers?
Answer:
- Systematic Review : Conduct a meta-analysis of existing data (e.g., IC values) to identify outliers, stratifying results by isomer purity (≥95% enantiomeric excess) .
- Controlled Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) using enantiopure samples synthesized via asymmetric catalysis .
- Mechanistic Studies : Use molecular docking to compare binding affinities of isomers with target proteins (e.g., cytochrome P450 isoforms) .
Advanced: What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?
Answer:
- Stress Testing : Incubate samples at 40–80°C and pH 1–13 for 24–72 hours. Monitor degradation via UPLC-PDA at 254 nm, identifying primary degradation products (e.g., oxime hydrolysis to ketone) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C, using rate constants derived from high-temperature data .
- Isotope Labeling : Use -HO to trace hydrolysis pathways in acidic conditions .
Advanced: How does the compound’s stereochemistry influence its interaction with chiral catalysts in synthetic pathways?
Answer:
- Enantioselective Catalysis : Screen chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation of the tetraene moiety. Compare ee% using chiral GC .
- DFT Calculations : Model transition states to predict steric clashes between the ethyl group (C6') and catalyst pockets, optimizing ligand design .
- Cross-Validation : Correlate computational predictions with experimental yields (e.g., 70–90% ee with Rh-DuPhos catalysts) .
Advanced: What computational approaches are effective for predicting the compound’s physicochemical properties?
Answer:
- Molecular Dynamics (MD) : Simulate logP and solubility using force fields (e.g., OPLS-AA) in explicit solvent models (water/octanol) .
- Quantum Mechanics (QM) : Calculate pKa of the hydroxyimino group (C21) via COSMO-RS, validating with potentiometric titrations .
- Machine Learning : Train models on structural analogs (e.g., spirocyclic macrolides) to predict bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
